molecular formula C56H34 B14192410 2-[3-(9,9'-Spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene] CAS No. 910646-68-3

2-[3-(9,9'-Spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]

Cat. No.: B14192410
CAS No.: 910646-68-3
M. Wt: 706.9 g/mol
InChI Key: PZKBRIKAWIEFLA-UHFFFAOYSA-N
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Description

2-[3-(9,9’-Spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] is a complex organic compound that has garnered significant interest in the field of materials science, particularly in the development of organic light-emitting diodes (OLEDs). This compound is characterized by its unique spiro structure, which consists of two fluorene units connected through a central spiro carbon. This configuration imparts the compound with exceptional thermal and photophysical properties, making it a valuable component in various electronic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(9,9’-Spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] typically involves a multi-step process. One common method includes the Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of fluorene is coupled with a halogenated fluorene under palladium catalysis. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene, with the reaction being carried out under an inert atmosphere .

Industrial Production Methods

For industrial-scale production, the process is optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and column chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-[3-(9,9’-Spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-[3-(9,9’-Spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[3-(9,9’-Spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] exerts its effects is primarily through its interaction with electronic states. The spiro structure allows for efficient charge transport and separation of electronic states, which is crucial for its function in OLEDs. The compound’s molecular targets include the electron and hole transport layers within the OLED, where it facilitates the movement of charge carriers, thereby improving the device’s efficiency and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-(9,9’-Spirobi[fluorene]-2-yl)phenyl]-9,9’-spirobi[fluorene] apart from similar compounds is its exceptional thermal stability and photophysical properties. The unique spiro structure not only enhances its charge transport capabilities but also provides a high triplet energy, making it an ideal candidate for use in high-efficiency OLEDs .

Properties

CAS No.

910646-68-3

Molecular Formula

C56H34

Molecular Weight

706.9 g/mol

IUPAC Name

2-[3-(9,9'-spirobi[fluorene]-2-yl)phenyl]-9,9'-spirobi[fluorene]

InChI

InChI=1S/C56H34/c1-7-22-47-39(16-1)40-17-2-8-23-48(40)55(47)51-26-11-5-20-43(51)45-30-28-37(33-53(45)55)35-14-13-15-36(32-35)38-29-31-46-44-21-6-12-27-52(44)56(54(46)34-38)49-24-9-3-18-41(49)42-19-4-10-25-50(42)56/h1-34H

InChI Key

PZKBRIKAWIEFLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=CC=CC=C46)C=C(C=C3)C7=CC(=CC=C7)C8=CC9=C(C=C8)C1=CC=CC=C1C91C2=CC=CC=C2C2=CC=CC=C12

Origin of Product

United States

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